molecular formula C12H10F2N4O3 B5910713 N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5910713
M. Wt: 296.23 g/mol
InChI Key: AJXVXAHNXXJRNM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, commonly known as DFN-02, is a newly developed chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-02 is a small molecule drug that has been shown to have promising anti-inflammatory and anti-tumor properties.

Mechanism of Action

DFN-02 exerts its effects by inhibiting the activity of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, DFN-02 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DFN-02 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DFN-02 has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases. Additionally, DFN-02 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

DFN-02 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetics, making it a potential candidate for oral administration. However, there are also some limitations to using DFN-02 in lab experiments. One limitation is that it may have off-target effects due to its inhibition of COX-2, which is involved in various physiological processes. Additionally, DFN-02 may have limited efficacy in certain types of cancers or inflammatory diseases.

Future Directions

There are several future directions for the research and development of DFN-02. One direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another direction is to investigate its anti-tumor properties and potential applications in the treatment of various types of cancers. Additionally, future research could focus on optimizing the synthesis and formulation of DFN-02 to improve its efficacy and reduce any potential side effects.

Synthesis Methods

DFN-02 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis of DFN-02 involves the reaction of 2-methyl-5-nitroimidazole with 2,4-difluoroaniline in the presence of an appropriate catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

DFN-02 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. DFN-02 has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of various types of cancers.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O3/c1-7-15-5-12(18(20)21)17(7)6-11(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXVXAHNXXJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

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